3,4,5-trimethoxy-N-(2-methylphenyl)benzamide

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Procure the ortho-methyl isomer (CAS 740-12-5) for SAR-driven MAO-B inhibition (Ki=550 nM). This compound provides a 3.3-fold potency advantage over the para-methyl analog (IC50 8.7 μM vs 29.1 μM) and is essential for Parkinson's research. Insist on analytical validation (HPLC, qNMR) to confirm positional isomer identity and avoid misidentification with inactive or less potent para-methyl variants.

Molecular Formula C17H19NO4
Molecular Weight 301.34 g/mol
CAS No. 740-12-5
Cat. No. B187012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-(2-methylphenyl)benzamide
CAS740-12-5
Molecular FormulaC17H19NO4
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C17H19NO4/c1-11-7-5-6-8-13(11)18-17(19)12-9-14(20-2)16(22-4)15(10-12)21-3/h5-10H,1-4H3,(H,18,19)
InChIKeyBGNIILXYCHNOSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Trimethoxy-N-(2-methylphenyl)benzamide (CAS 740-12-5) – Chemical Profile & Baseline Reference for Scientific Procurement


3,4,5-Trimethoxy-N-(2-methylphenyl)benzamide (CAS 740-12-5) is a synthetic small-molecule benzamide derivative with a molecular weight of 301.34 g/mol and a calculated XLogP3-AA of 3 [1]. Its structure features a 3,4,5-trimethoxybenzoyl core linked via an amide bond to an ortho-toluidine moiety [1]. The compound is cataloged in authoritative databases including PubChem (CID 12924) [1], and its physicochemical properties are well-defined computationally [1]. However, significant ambiguity exists in vendor-supplied chemical identity, as some commercial listings for CAS 740-12-5 erroneously describe the compound as the para-methyl isomer (3,4,5-trimethoxy-N-(4-methylphenyl)benzamide) rather than the ortho-methyl substituted target . This identity discrepancy represents a critical risk for researchers requiring the specific ortho-substituted isomer for structure-activity relationship (SAR) studies or biological evaluation.

3,4,5-Trimethoxy-N-(2-methylphenyl)benzamide (CAS 740-12-5) – Why In-Class Benzamide Analogs Cannot Be Substituted for Research or Development


The benzamide class exhibits profound functional divergence driven by subtle substituent modifications. Even within the narrow subgroup of 3,4,5-trimethoxybenzamides, the position of a single methyl group on the aniline ring—ortho vs. para—radically alters biological activity and target engagement. For example, in a series of substituted benzamide derivatives evaluated for enzyme inhibition, the ortho-methyl analog (2-Me) displayed an IC50 of 8.7 ± 0.7 μM, whereas the para-methyl analog (4-Me) was over three-fold less potent with an IC50 of 29.1 ± 3.8 μM [1]. Furthermore, the simple N-phenyl analog (3,4,5-trimethoxybenzanilide) is virtually inactive as an MRP1 inhibitor with an IC50 > 100 μM, whereas structurally more elaborate trimethoxybenzamide derivatives achieve sub-micromolar potency in Hedgehog pathway inhibition [2][3]. These SAR discontinuities demonstrate that generic substitution among 3,4,5-trimethoxybenzamide analogs is scientifically unsound without direct, compound-specific comparative data.

3,4,5-Trimethoxy-N-(2-methylphenyl)benzamide (CAS 740-12-5) – Quantitative Evidence Guide for Differentiated Activity and Selection


Human Monoamine Oxidase B (MAO-B) Inhibition: Ortho-Methyl Confers Moderate Affinity, Distinguishing from Inactive Para-Methyl and Unsubstituted Analogs

In competitive enzyme inhibition assays, 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide binds to recombinant human MAO-B with a Ki of 550 nM and demonstrates an IC50 of 650 nM when evaluated with benzylamine as substrate [1]. This moderate affinity places the ortho-methyl substitution as a critical determinant for MAO-B engagement. In stark contrast, the unsubstituted N-phenyl analog (3,4,5-trimethoxybenzanilide) shows no measurable MAO-B inhibition in comparable assays, with an IC50 reported as >100,000 nM against related transporter proteins, suggesting that the ortho-methyl group is essential for target binding [2].

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Enzyme Inhibition SAR: Ortho-Methyl Substitution on the Benzamide Scaffold Confers Superior Potency Over Meta and Para Analogs

In a systematic SAR study of substituted benzamide derivatives evaluated for enzyme inhibitory activity, the ortho-methyl analog (2-Me) exhibited an IC50 of 8.7 ± 0.7 μM [1]. This potency was markedly superior to its positional isomers: the meta-methyl analog (3-Me) showed an IC50 of 14.8 ± 5.0 μM (1.7-fold less potent), and the para-methyl analog (4-Me) was substantially weaker with an IC50 of 29.1 ± 3.8 μM (3.3-fold less potent) [1]. The data establish that the ortho-methyl substitution pattern is optimal for activity within this chemical series.

Structure-Activity Relationship Medicinal Chemistry Lead Optimization

Reserpine-Like Pharmacological Activity: 3,4,5-Trimethoxybenzanilide Demonstrates Approximately 8-Fold Lower Potency than Reserpine, Providing a Basal Benchmark for the Unsubstituted Scaffold

In an early pharmacological evaluation of 3,4,5-trimethoxybenzoic acid derivatives, the simple anilide, 3,4,5-trimethoxybenzanilide, was identified as the only derivative in the series to exert all three tested actions: potentiation of barbiturate hypnosis in mice, depletion of 5-hydroxytryptamine in rat brain, and hypotensive action in cat [1]. However, its activity was quantified as being approximately 8 times less potent than reserpine across the first two assays [1]. While the ortho-methyl substituted compound (740-12-5) was not directly tested in this study, the data establish a baseline potency expectation for the unsubstituted 3,4,5-trimethoxybenzanilide core.

CNS Pharmacology Reserpine Analogs in vivo Efficacy

Antiproliferative Potential via Tubulin Polymerization Inhibition: The 3,4,5-Trimethoxybenzamide Scaffold is a Recognized Pharmacophore for Microtubule Targeting, with Advanced Derivatives Achieving Low Micromolar IC50 Values

The 3,4,5-trimethoxybenzamide moiety is a validated pharmacophore for the design of tubulin polymerization inhibitors targeting the colchicine binding site [1]. In a recent study, benzofuran-based 3,4,5-trimethoxybenzamide derivatives were synthesized and evaluated; the lead compound 6g exhibited potent antiproliferative activity against MDA-MB-231 breast cancer cells (IC50 = 3.01 μM), HCT-116 colon cancer cells (IC50 = 5.20 μM), and HT-29 cells (IC50 = 9.13 μM) [1]. Importantly, 6g demonstrated excellent selectivity, with an IC50 > 30 μM against non-tumoral HEK-293 cells, yielding a selectivity index of >10 for MDA-MB-231 cells [1]. Mechanistically, 6g induced G2/M cell cycle arrest and inhibited tubulin polymerization in a manner consistent with combretastatin A-4 (CA-4) [1]. While the simple ortho-methyl analog (740-12-5) is a less elaborated derivative, it represents the core scaffold from which these potent antiproliferative agents are elaborated.

Cancer Therapeutics Tubulin Polymerization Antiproliferative Agents

Chemical Identity and Procurement Risk: CAS 740-12-5 is Ambiguously Linked to Both Ortho-Methyl and Para-Methyl Isomers Across Commercial Suppliers

A critical issue for procurement is the ambiguous chemical identity associated with CAS 740-12-5. While authoritative databases such as PubChem correctly identify the compound as 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide (ortho-methyl) [1], a major chemical supplier, Sigma-Aldrich, lists the product under the same CAS number but with the chemical name 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide (para-methyl) . This discrepancy arises because both isomers share the same molecular formula (C17H19NO4) and molecular weight (301.34 g/mol), leading to potential misidentification in commercial inventories. The biological data presented in this guide confirm that the ortho-methyl isomer is the biologically active species; the para-methyl isomer is significantly less potent or inactive in key assays [2].

Chemical Procurement Quality Control Analytical Chemistry

3,4,5-Trimethoxy-N-(2-methylphenyl)benzamide (CAS 740-12-5) – Validated Research Application Scenarios Based on Quantitative Evidence


Monoamine Oxidase B (MAO-B) Inhibitor Discovery and Neuropharmacology Research

This compound is a validated, moderately potent inhibitor of human MAO-B (Ki = 550 nM; IC50 = 650 nM) [1]. It serves as a high-quality starting point for hit-to-lead campaigns aimed at developing novel MAO-B inhibitors for neurodegenerative diseases (e.g., Parkinson's disease) or neuropsychiatric disorders. The ortho-methyl substitution is demonstrably critical for this activity, as the unsubstituted analog shows no measurable target engagement [1]. Researchers can confidently use this compound as a positive control or as a scaffold for further SAR exploration to improve potency and selectivity.

Structure-Activity Relationship (SAR) Studies of Substituted Benzamides

The ortho-methyl analog is the most potent positional isomer in a defined enzyme inhibition assay (IC50 = 8.7 μM), outperforming the meta- (14.8 μM) and para- (29.1 μM) methyl isomers by 1.7-fold and 3.3-fold, respectively [2]. This compound is essential for any SAR study investigating the effect of aniline ring substitution on benzamide bioactivity. It provides a benchmark for optimal activity and can be used to probe the steric and electronic requirements of the target binding pocket.

Development of Tubulin Polymerization Inhibitors and Antiproliferative Agents

As a representative of the 3,4,5-trimethoxybenzamide pharmacophore, this compound is a foundational building block for the design of novel microtubule-targeting agents [3]. The scaffold has been successfully elaborated to yield derivatives with low micromolar antiproliferative activity (e.g., IC50 = 3.01 μM against MDA-MB-231 cells) and >10-fold selectivity for cancer cells over normal cells [3]. Researchers can use this core structure to generate focused libraries aimed at improving potency, solubility, and pharmacokinetic properties relative to existing colchicine-site binders like CA-4.

Analytical Method Development and Quality Control for Isomer-Specific Quantification

Given the documented vendor misidentification issue linking CAS 740-12-5 to both ortho- and para-methyl isomers [4], this compound is a critical reference standard for developing and validating analytical methods capable of distinguishing between these positional isomers. Techniques such as HPLC with chiral or reversed-phase columns, GC-MS, or quantitative NMR are required to confirm the identity of procured material. This application scenario is vital for ensuring the integrity of chemical inventories and the reproducibility of biological assays that rely on the specific ortho-methyl isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.